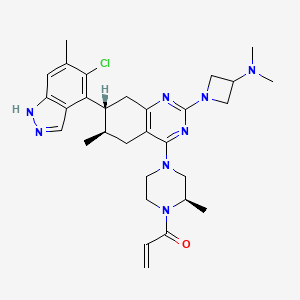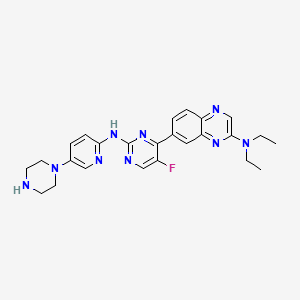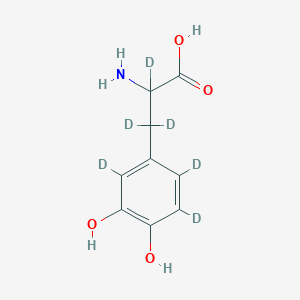
DL-DOPA-2,5,6-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Dopa-d6 is a deuterium-labeled version of DL-Dopa, which is a beta-hydroxylated derivative of phenylalanine. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Dopa-d6 is synthesized by incorporating deuterium into DL-Dopa. The process involves the hydroxylation of phenylalanine to produce DL-Dopa, followed by the substitution of hydrogen atoms with deuterium. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of DL-Dopa-d6 typically involves large-scale synthesis using deuterated precursors. The process is carried out under controlled conditions to ensure high purity and yield. The use of deuterated solvents and catalysts is common in industrial settings to facilitate the incorporation of deuterium into the compound .
Chemical Reactions Analysis
Types of Reactions: DL-Dopa-d6 undergoes several types of chemical reactions, including:
Oxidation: DL-Dopa-d6 can be oxidized to form various products, including dopamine and other catecholamines.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Deuterium atoms in DL-Dopa-d6 can be substituted with other atoms or groups under appropriate conditions
Common Reagents and Conditions: Common reagents used in the reactions of DL-Dopa-d6 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of DL-Dopa-d6 include dopamine, norepinephrine, and other catecholamines. These products are of significant interest in the study of neurological disorders and pharmacology .
Scientific Research Applications
Chemistry: In chemistry, DL-Dopa-d6 is used as a tracer to study reaction mechanisms and pathways. The incorporation of deuterium allows researchers to track the movement and transformation of the compound during chemical reactions .
Biology: In biological research, DL-Dopa-d6 is used to study metabolic pathways and enzyme activities. The deuterium labeling provides a means to monitor the metabolism of the compound in biological systems .
Medicine: DL-Dopa-d6 is of particular interest in medical research, especially in the study of Parkinson’s disease. The compound is used to investigate the pharmacokinetics and pharmacodynamics of L-Dopa, a common treatment for Parkinson’s disease .
Industry: In the pharmaceutical industry, DL-Dopa-d6 is used in the development and testing of new drugs. The deuterium labeling helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates .
Mechanism of Action
DL-Dopa-d6 exerts its effects by acting as a precursor to dopamine. The compound is converted to dopamine through the action of the enzyme aromatic L-amino acid decarboxylase. Dopamine then interacts with dopamine receptors in the brain, influencing various neurological functions. The deuterium labeling does not significantly alter the mechanism of action but allows for detailed study of the pharmacokinetics and metabolism of the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to DL-Dopa-d6 include:
L-Dopa: The non-deuterated form of DL-Dopa-d6, commonly used in the treatment of Parkinson’s disease.
L-Dopa-d3: Another deuterium-labeled version of L-Dopa, with three deuterium atoms incorporated.
6-Hydroxy-DL-Dopa: A hydroxylated derivative of DL-Dopa, used in various biochemical studies .
Uniqueness: DL-Dopa-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium allows for more precise tracking and analysis of the compound’s behavior in chemical and biological systems. This makes DL-Dopa-d6 a valuable tool in the study of pharmacokinetics, metabolic pathways, and drug development .
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/i1D,2D,3D2,4D,6D |
InChI Key |
WTDRDQBEARUVNC-CBZPKOHTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])(C(=O)O)N)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


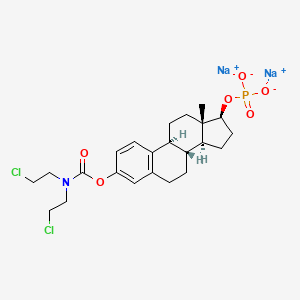

![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
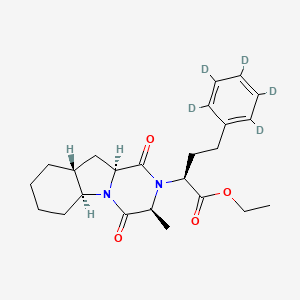
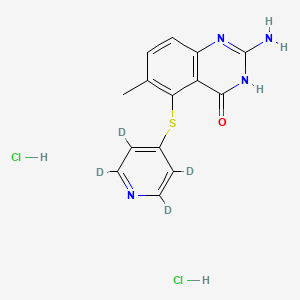
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)
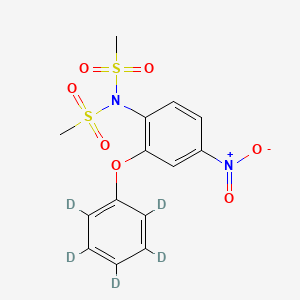
![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
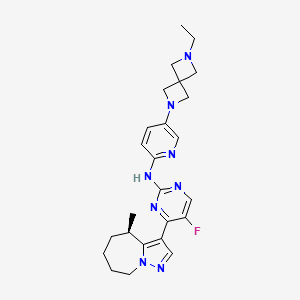
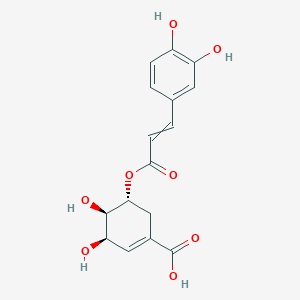

![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)
